molecular formula C7H6FNO3 B1340142 (5-Fluoro-2-nitrophenyl)methanol CAS No. 287121-32-8

(5-Fluoro-2-nitrophenyl)methanol

Cat. No.: B1340142
CAS No.: 287121-32-8
M. Wt: 171.13 g/mol
InChI Key: CWOZQRGVHQIIJL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)methanol: is a heterocyclic organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13. It is also known by other names such as 5-Fluoro-2-nitrobenzylalcohol and 5-Fluoro-2-nitrobenzyl alcohol. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanol group.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and affects the cell-to-cell communication in the bacteria. Additionally, this compound may interact with other proteins and biomolecules, potentially influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In bacterial cells, such as Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation by interfering with the signaling pathways mediated by PqsD . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially affect the expression of genes involved in oxidative stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of the enzyme PqsD, inhibiting its activity and preventing the synthesis of signaling molecules . This inhibition disrupts the communication between bacterial cells, leading to a reduction in biofilm formation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and biofilm disruption .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with PqsD affects the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which in turn influences the overall metabolic activity of the bacteria .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-nitrophenyl)methanol typically involves the nitration of 3-fluorobenzotrifluoride with mixed acid . The reaction conditions often include the use of formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction proceeds with good yields under these conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 5-fluoro-2-nitrobenzaldehyde or 5-fluoro-2-nitrobenzoic acid.

    Reduction: Formation of 5-fluoro-2-aminophenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-Fluoro-2-nitrophenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-Fluoro-2-nitrobenzaldehyde
  • 5-Fluoro-2-nitrobenzoic acid
  • 5-Fluoro-2-aminophenylmethanol

Comparison: (5-Fluoro-2-nitrophenyl)methanol is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a methanol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOZQRGVHQIIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475876
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287121-32-8
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 5-fluoro-2-nitrobenzoic acid (15 g, 81.08 mmol) in anhydrous tetrahydrofuran (200 mL) and add dropwise with stirring at 20° C. a 1 molar solution of borane in tetrahydrofuran (243 ml, 243 mmol). Stir the mixture at 20° C. for 72 hours then add methanol (200 ml). Concentrate under reduced pressure and purify the residue by flash column chromatography (silica gel, 10-30% ethyl acetate/hexane) to obtain 13.92 g (100%) of the title compound as a white solid.
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15 g
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solution
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243 mL
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200 mL
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100%

Synthesis routes and methods II

Procedure details

To 5-fluoro-2-nitrobenzoic acid (0.5 g, 2.7 mmol) was added a solution of borane-tetrahydrofuran complex (5 mL, 1.0 M, 5 mmol) and the resulting solution was heated to 70° C. for 3 hours. The reaction was then cooled to room temperature and methanol was added. The mixture was concentrated and methanol was added two additional times to provide 0.48 g (100%) of a white solid. mp 82-86° C. Anal Calc'd for C7H6N3O3F: C, 49.13; H, 3.52; N, 8.18. Found: C, 48.76; H, 3.56; N, 7.88.
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0.5 g
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100%

Synthesis routes and methods III

Procedure details

To a solution of 5-fluoro-2-nitrobenzoic acid (4.58 g) in THF (50 ml) was added a 1 M solution of BH3.THF in THF (62 ml) while cooling with an ice-bath. The cooling bath was removed and stirring was continued for 1 h at ambient temperature, followed by refluxing for 4 h. The reaction mixture was cooled and MeOH was added to destroy the excess of borane. The mixture was concentrated and water and ethyl acetate were added to the residue. The organic layer was washed with brine, dried and concentrated. Yield: 4.3 g.
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4.58 g
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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